L-Leucine-1-13C is a stable isotope-labeled essential branched-chain amino acid featuring a highly specific carbon-13 substitution exclusively at the C1 (carboxyl) position. In standard laboratory and clinical environments, this >99 atom % 13C enriched compound exhibits identical solubility, thermal stability, and biological transport kinetics to its unlabeled counterpart. However, its targeted labeling strategy makes it a critical procurement choice for metabolic flux analysis, protein turnover quantification, and advanced magnetic resonance applications. By isolating the isotopic label to the site of enzymatic decarboxylation, L-Leucine-1-13C provides a precise, trackable mass and nuclear spin signature without the kinetic isotope effects or complex spectral overlap associated with multi-labeled variants[1].
Procuring unlabeled L-leucine or substituting with universally labeled L-[U-13C6]leucine or deuterated variants (e.g., L-[5,5,5-2H3]leucine) fundamentally compromises specific metabolic assays. Unlabeled leucine provides zero mass or spin differentiation, rendering it useless for flux tracking. Deuterated variants require invasive blood or tissue sampling to measure isotopic enrichment, precluding non-invasive whole-body oxidation studies [1]. Furthermore, substituting with universally labeled L-[U-13C6]leucine introduces severe 13C-13C scalar coupling and complex isotopologue distributions (M+1 to M+6) during mass spectrometry, requiring extensive mathematical deconvolution. In hyperpolarized magnetic resonance imaging (HP-MRI), the adjacent 13C nuclei in universally labeled variants drastically reduce the T1 relaxation time, destroying the hyperpolarized signal before in vivo metabolic conversion can be detected [2].
In clinical and physiological studies measuring whole-body protein synthesis and oxidation, the position of the isotopic label dictates the required sampling methodology. L-Leucine-1-13C is specifically oxidized by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), which cleaves the C1-carboxyl group to release 13CO2. This allows for 100% non-invasive quantification of leucine oxidation via breath analysis. In contrast, utilizing deuterated tracers like L-[5,5,5-2H3]leucine requires continuous, invasive intravenous blood sampling to measure plasma enrichment, which introduces high intra-individual variability (up to 14-26% CV) and limits application in vulnerable populations [1].
| Evidence Dimension | Sampling invasiveness and oxidation signal detection |
| Target Compound Data | L-Leucine-1-13C: Yields direct 13CO2 breath signal (100% non-invasive) |
| Comparator Or Baseline | L-[5,5,5-2H3]leucine: Requires invasive plasma sampling (0% breath signal) |
| Quantified Difference | Eliminates the need for intravenous sampling while providing equivalent whole-body net balance data. |
| Conditions | In vivo human protein turnover and anabolic sensitivity assays. |
Procuring the 1-13C variant is critical for researchers designing non-invasive pediatric, elderly, or sports-nutrition studies where repeated blood draws are prohibited.
For laboratory workflows relying on gas chromatography-mass spectrometry (GC-MS) to track the primary leucine metabolite alpha-ketoisocaproate (KIC), isotopic purity and signal clarity are paramount. L-Leucine-1-13C produces a clean, discrete M+1 mass shift. When substituted with universally labeled L-[U-13C6]leucine, the resulting metabolic pool generates a complex mixture of M+1 through M+6 isotopologues due to partial oxidation and carbon recycling. This isotopic scrambling requires complex Isotopomer Spectral Analysis (ISA) frameworks to deconvolute the data, increasing computational overhead and the margin for analytical error [1].
| Evidence Dimension | Mass spectrometry signal complexity (Isotopologue distribution) |
| Target Compound Data | L-Leucine-1-13C: Single M+1 transition for KIC enrichment |
| Comparator Or Baseline | L-[U-13C6]leucine: Complex M+1 to M+6 isotopologue distribution |
| Quantified Difference | Reduces mass spectral deconvolution variables from >6 down to 1 primary transition. |
| Conditions | GC-MS analysis of intracellular metabolites and BCAA flux. |
Selecting the single-labeled 1-13C compound drastically streamlines analytical workflows and improves quantitative reproducibility in high-throughput metabolomics.
In frontier metabolic imaging, compounds are hyperpolarized via Dynamic Nuclear Polarization (DNP) to increase NMR sensitivity by >10,000-fold. The survival of this hyperpolarized signal depends strictly on the longitudinal relaxation time (T1) of the target nucleus. The C1 carbon of L-Leucine-1-13C (and its immediate metabolite 1-13C-KIC) lacks directly bonded protons and adjacent 13C nuclei, yielding an extended T1 relaxation time (typically >30-40 seconds in vivo). If L-[U-13C6]leucine is procured instead, the dense 13C-13C scalar coupling and proton proximity cause rapid spin-lattice relaxation, destroying the hyperpolarized signal within seconds and rendering real-time imaging of BCAT/BCKDC enzyme flux impossible [1].
| Evidence Dimension | Spin-lattice relaxation time (T1) of the hyperpolarized 13C nucleus |
| Target Compound Data | L-Leucine-1-13C (as 1-13C-KIC): Extended T1 (>30 seconds) |
| Comparator Or Baseline | L-[U-13C6]leucine: Rapid signal decay (<10 seconds) |
| Quantified Difference | >300% increase in hyperpolarized signal lifetime. |
| Conditions | In vivo hyperpolarized 13C-NMR/MRI of brain tumor (glioma) metabolism. |
Buyers must procure the 1-13C variant for DNP-MRI applications, as universally labeled alternatives cannot retain the hyperpolarized state long enough for in vivo detection.
Directly leveraging its ability to produce a quantifiable 13CO2 breath signal upon decarboxylation, L-Leucine-1-13C is the standard procurement choice for clinical trials assessing muscle protein synthesis and whole-body protein balance. It is especially critical in pediatric, geriatric, and sports science cohorts where invasive intravenous tracer infusions are impractical [1].
Due to its clean M+1 mass shift and avoidance of complex isotopic scrambling, this compound is heavily utilized in metabolomic core facilities. It allows analysts to accurately track branched-chain amino acid catabolism and alpha-ketoisocaproate (KIC) enrichment without the heavy computational burden of Isotopomer Spectral Analysis (ISA) required by universally labeled alternatives[2].
Taking advantage of the extended T1 relaxation time of the isolated carboxyl carbon, L-Leucine-1-13C (often enzymatically converted to 1-13C-KIC) is procured for advanced Dynamic Nuclear Polarization (DNP) imaging. This enables real-time, in vivo spatial mapping of BCAT and BCKDC enzymatic activity, which is increasingly used to differentiate glioma grades and monitor tumor responses to targeted therapies [3].